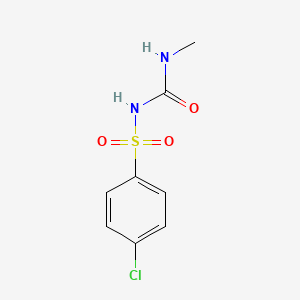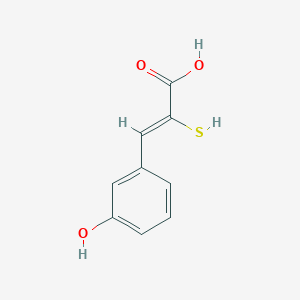
4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene is a chemical compound with the molecular formula C8H9ClN2O3S and a molecular weight of 248.69 g/mol . This compound is known for its unique structure, which includes a chloro-substituted benzene ring and a sulfonyl group attached to a methylamino carbonyl moiety.
Preparation Methods
The synthesis of 1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene typically involves multiple steps. One common synthetic route includes the reaction of 1-chloro-4-nitrobenzene with methylamine to form 1-chloro-4-(methylamino)benzene. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl group, followed by a reaction with phosgene to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form sulfonic acids and amines.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene can be compared with other similar compounds, such as:
- 1-chloro-4-({[(propylamino)carbothioyl]amino}sulfonyl)benzene
- 1-chloro-4-({[(4-chloroanilino)carbonyl]amino}sulfonyl)benzene
- 1,2-dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene
- 1-chloro-4-({[(4-chlorophenyl)sulfonyl]amino}carbonyl)amino-2,5-dimethoxybenzene
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
52102-43-9 |
|---|---|
Molecular Formula |
C8H9ClN2O3S |
Molecular Weight |
248.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-methylurea |
InChI |
InChI=1S/C8H9ClN2O3S/c1-10-8(12)11-15(13,14)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
UILWTRPTZSLBBP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B12001730.png)


![3-Methyl-2-octyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001752.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001767.png)


![2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12001778.png)
![9-Chloro-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B12001780.png)
![[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12001788.png)


